4-Isobutoxy-benzoyl chloride
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Overview
Description
The compound 4-Isobutoxy-benzoyl chloride does not appear to be directly synthesized or analyzed in the provided papers. However, the papers do discuss the synthesis and characterization of various benzoyl chloride derivatives, which can offer insights into the general behavior and reactivity of such compounds. For instance, the synthesis of benzyl γ-ketohexanoates involves the reaction of monoesters of succinic acid with thionyl chloride to produce 4-benzyloxy-4-ketobutanoyl chlorides . This suggests that similar methods could potentially be applied to synthesize 4-Isobutoxy-benzoyl chloride by substituting the appropriate alcohol in the reaction.
Synthesis Analysis
The papers provided detail the synthesis of complex organic compounds that include the use of acid chlorides as key intermediates. In the first paper, a series of acid chlorides are synthesized and then converted into keto-esters . Although 4-Isobutoxy-benzoyl chloride is not specifically mentioned, the methodology described could be relevant for its synthesis, as it involves the use of thionyl chloride, a common reagent for transforming carboxylic acids into acid chlorides.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Isobutoxy-benzoyl chloride is characterized using various spectroscopic techniques such as UV-VIS, IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques are essential for confirming the structure of synthesized compounds, including the identification of functional groups and the overall molecular framework.
Chemical Reactions Analysis
The papers do not directly address the reactivity of 4-Isobutoxy-benzoyl chloride, but they do provide examples of how acid chlorides can react with other reagents. For example, the second paper describes the reaction of dicarboxylic acid chlorides with oximes to produce isoxazolidinediones and benzoxazine-diones . This demonstrates the reactivity of acid chlorides in forming cyclic compounds, which could be extrapolated to the reactivity of 4-Isobutoxy-benzoyl chloride in similar conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-Isobutoxy-benzoyl chloride are not detailed in the papers, the characterization of related compounds provides a basis for understanding what one might expect. The physical properties such as melting points, boiling points, and solubilities are typically determined experimentally, and the chemical properties can be inferred from known reactivity patterns of benzoyl chlorides and isobutoxy groups .
Scientific Research Applications
1. Optical Switching Materials
4-Isobutoxy-benzoyl chloride derivatives have been explored as materials for optical switching. Studies on 4-(4′-alkyloxyphenylazo)benzoyl chlorides, related to 4-isobutoxy-benzoyl chloride, reveal durable and liquid-crystalline properties, making them suitable for fast optical switching applications due to their cis-trans isomerization properties (Jaworska et al., 2017).
2. Synthesis of Novel Compounds with Antioxidant and Cytotoxic Potentials
4-Isobutoxy-benzoyl chloride is utilized in the synthesis of novel compounds like 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea, which exhibit significant antioxidant and cytotoxic activities. These compounds, derived from benzoyl chlorides, show promising biological activities, comparable to ascorbic acid in certain cases (Shoaib et al., 2017).
3. Development of Neuroprotective Agents
Hydroxybenzoyl Chlorides, including 4-isobutoxy-benzoyl chloride, are used in the synthesis of conjugates with biologically active dipeptides. These conjugates demonstrate potential as neuroprotective agents due to their specific chemical properties and synthesis methods (Brel et al., 2021).
4. Antimicrobial Activity Studies
Benzoyl chloride derivatives, including those structurally related to 4-isobutoxy-benzoyl chloride, have been synthesized and evaluated for their antimicrobial activities. These derivatives show promise in combating various microbial strains, indicating their potential use in developing new antimicrobial agents (Parekh et al., 2013).
5. Applications in Food Preservation
Benzoyl chlorides, including compounds similar to 4-isobutoxy-benzoyl chloride, are used in food preservation. They control microbial contamination by reducing growth rate and extending the lag period of microorganisms. This application demonstrates the potential of benzoyl chloride derivatives in enhancing food safety and shelf life (Matche et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4-(2-methylpropoxy)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNFCXXOIZDEPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406369 |
Source
|
Record name | 4-Isobutoxy-benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-benzoyl chloride | |
CAS RN |
40782-45-4 |
Source
|
Record name | 4-Isobutoxy-benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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